2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol
Overview
Description
2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol: is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrazole rings in its structure imparts unique chemical properties, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethyl-3-oxobutanoate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the pyridine ring through a condensation reaction with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Substitution: Formation of halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
Chemistry: 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Ethyl-5-pyridin-2-yl-1H-pyrazol-3-ol: Similar structure but different tautomeric form.
2-Methyl-5-pyridin-2-yl-2H-pyrazol-3-ol: Similar structure with a methyl group instead of an ethyl group.
2-Ethyl-5-pyridin-3-yl-2H-pyrazol-3-ol: Similar structure with the pyridine ring attached at a different position.
Uniqueness: 2-Ethyl-5-pyridin-2-yl-2H-pyrazol-3-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethyl and pyridin-2-yl groups at specific positions on the pyrazole ring imparts distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-ethyl-5-pyridin-2-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-10(14)7-9(12-13)8-5-3-4-6-11-8/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDZKCCCNBQLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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